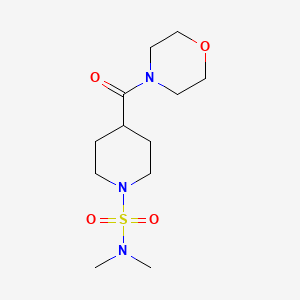

N,N-二甲基-4-(4-吗啉羰基)-1-哌啶磺酰胺

描述

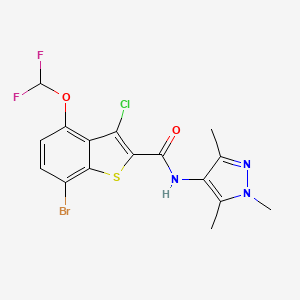

This compound, a derivative of piperidine and morpholine with a benzenesulfonamide group, is a part of a larger family of chemicals that share structural motifs common in many pharmaceuticals. These structures serve as key frameworks for developing inhibitors and therapeutic agents targeting various diseases, including cancer and enzyme-related disorders.

Synthesis Analysis

The synthesis of this compound and its derivatives typically involves stepwise nucleophilic substitution reactions starting from core benzenesulfonamide structures. These processes are optimized to introduce the morpholine and piperidine groups, creating a diverse set of compounds for further evaluation in biological assays (Lolak et al., 2019).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like IR, NMR, and mass spectrometry are pivotal in elucidating the molecular structure of such compounds. The crystal structure provides insights into the conformations, stabilizing interactions (such as hydrogen bonding), and the overall geometry which are critical for understanding the reactivity and interaction with biological targets (Al-Hourani et al., 2016).

Chemical Reactions and Properties

This compound can undergo various chemical reactions, including oxidation and conjugation, which modify its chemical properties. Such transformations are important for the development of new pharmaceutical agents with improved efficacy and selectivity. The reactivity with ozone and other oxidizing agents has been studied to understand the degradation pathways and potential environmental impacts (Tekle-Röttering et al., 2016).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are closely related to the compound's molecular structure. These properties are crucial for determining the compound's suitability for pharmaceutical formulations and its behavior under physiological conditions.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity with biomolecules, and inhibitor efficiency, define the compound's potential as a therapeutic agent. Research on derivatives of this compound has shown significant inhibitory activity against various enzymes, highlighting its potential for drug development (Bhat et al., 2018).

科学研究应用

抗氧化和酶抑制活性

Lolak 等人(2020 年)的一项研究调查了一系列苯磺酰胺,包括具有与 N,N-二甲基-4-(4-吗啉羰基)-1-哌啶磺酰胺相关的结构基序的那些。这些化合物表现出中等抗氧化特性,并显示出对乙酰胆碱酯酶、丁酰胆碱酯酶和酪氨酸酶等酶的抑制效力,这些酶分别与阿尔茨海默病、帕金森病和色素沉着障碍有关 (Lolak 等人,2020 年)。

离子液晶形成

与 N,N-二甲基-4-(4-吗啉羰基)-1-哌啶磺酰胺的核心结构密切相关的哌啶鎓、哌嗪鎓和吗啉鎓阳离子的研究已经为离子液晶的设计进行。当这些阳离子与各种阴离子结合时,表现出丰富的介晶行为,形成高度有序的近晶和六方柱状相,表明在先进材料科学中具有潜在应用 (Lava、Binnemans 和 Cardinaels,2009 年)。

碳酸酐酶抑制在抗癌应用中的作用

Lolak 等人(2019 年)还报道了包含三嗪部分的脲基苯磺酰胺,其中包括类似于 N,N-二甲基-4-(4-吗啉羰基)-1-哌啶磺酰胺的功能基团。这些化合物被评估为针对几种碳酸酐酶同工型的抑制剂,显示出很高的抑制效力,特别是针对抗癌治疗的靶点 hCA IX。这些抑制剂的选择性和效力标志着它们是癌症治疗中医学和药理学研究的潜在候选者 (Lolak、Akocak、Bua、Sanku 和 Supuran,2019 年)。

缓蚀作用

Das 等人(2017 年)进行的一项研究探索了镉 (II) 席夫碱配合物的合成,这些配合物涉及与 N,N-二甲基-4-(4-吗啉羰基)-1-哌啶磺酰胺结构复杂性相似的配体。这些配合物在酸性条件下对低碳钢表现出显着的缓蚀性能,突出了它们在工业应用中作为保护剂的潜力 (Das 等人,2017 年)。

属性

IUPAC Name |

N,N-dimethyl-4-(morpholine-4-carbonyl)piperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O4S/c1-13(2)20(17,18)15-5-3-11(4-6-15)12(16)14-7-9-19-10-8-14/h11H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEBBAMVLRSRIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-(morpholin-4-ylcarbonyl)piperidine-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583075.png)

![(2-chlorobenzylidene)(4-{4-[(2-chlorobenzylidene)amino]benzyl}phenyl)amine](/img/structure/B4583079.png)

![6-{[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4583087.png)

![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4583107.png)

![N-bicyclo[2.2.1]hept-2-yl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4583124.png)

![[2,5-diamino-4-(methylthio)thieno[2,3-d]pyrimidin-6-yl](4-methoxyphenyl)methanone](/img/structure/B4583127.png)

![1-allyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine](/img/structure/B4583138.png)

![(4-chlorophenyl){1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4583146.png)